molecular formula C16H14FN3O2S B2511231 N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(4-fluorophenyl)acetamide CAS No. 946223-28-5

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(4-fluorophenyl)acetamide

Cat. No.: B2511231
CAS No.: 946223-28-5
M. Wt: 331.37
InChI Key: BTFUSQBJJNPJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3,7-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 3 and 7, a ketone at position 5, and a 4-fluorophenylacetamide moiety at position 4. The compound’s synthesis and structural characterization are critical for understanding its reactivity and applications in drug discovery.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-9-8-23-16-18-10(2)14(15(22)20(9)16)19-13(21)7-11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFUSQBJJNPJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Core Structural Disconnections

Selexipag’s structure comprises three modular components (Figure 1):

  • 5,6-Diphenylpyrazin-2-amine scaffold (Fragment A)
  • Isopropyl-butyl ether linkage (Fragment B)
  • N-(Methylsulfonyl)acetamide moiety (Fragment C)

Retrosynthetic cleavage at the ether and amide bonds suggests convergent routes via intermediates:

  • Intermediate 4 : N-Isopropyl-5,6-diphenylpyrazin-2-amine
  • Intermediate 6 : 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid
  • Intermediate 8 : 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol

Synthetic Methodologies

Fragment A Synthesis: 5,6-Diphenylpyrazin-2-amine Derivatives

Amination of 5-Chloro-2,3-Diphenylpyrazine (Method A1)

Reacting 5-chloro-2,3-diphenylpyrazine (7a) with isopropylamine in refluxing toluene (110°C, 12 h) yields Intermediate 4 in 92% yield. Key parameters:

Parameter Optimal Value
Solvent Toluene
Temperature 110°C
Reaction Time 12 h
Base None (neat)
Yield 92%

Advantages : Eliminates need for transition-metal catalysts, simplifying purification.

Alternative Route via Buchwald-Hartwig Coupling (Method A2)

Aryl bromide precursors coupled with isopropylamine using Pd(OAc)₂/Xantphos achieve 88% yield but require rigorous palladium removal (<1 ppm).

Fragment B Assembly: Etherification Strategies

Nucleophilic Displacement with 2-(4-Chlorobutoxy)Acetic Acid (Method B1)

Intermediate 4 reacts with 2-(4-chlorobutoxy)acetic acid (5a) in acetonitrile (K₂CO₃, 60°C, 8 h) to form Intermediate 6 (85% yield). Critical factors:

  • Solvent Polaritv : Acetonitrile (ε = 37.5) enhances SN2 reactivity vs. DMF (ε = 36.7).
  • Base Strength : K₂CO₃ (pKa = 10.3) minimizes ester hydrolysis vs. NaOH (pKa = 15.7).
Cyanomethylation-Hydrolysis Sequence (Method B2)

Alternative pathway:

  • Cyanomethylation : Intermediate 8 + chloroacetonitrile → Intermediate 12 (acetone, K₂CO₃, 70% yield).
  • Hydrolysis : Intermediate 12Intermediate 6 via NaOH/MeOH/H₂O (95°C, 4 h, 90% yield).

Advantages : Avoids handling chlorinated intermediates, improving safety profile.

Final Amidation: Fragment C Incorporation

HATU-Mediated Coupling (Method C1)

Reacting Intermediate 6 with methanesulfonamide in DMF (HATU, Et₃N, 25°C, 6 h) achieves 94% yield and >99.5% purity. Comparative performance:

Coupling Reagent Yield (%) Purity (%)
HATU 94 99.5
EDC·HCl 82 98.2
DCC 75 97.8

Mechanistic Insight : HATU’s uronium activation minimizes racemization and accelerates reaction kinetics (k = 0.42 min⁻¹ vs. EDC’s 0.18 min⁻¹).

Methanesulfonyl Chloride Route (Method C2)

Alternative one-pot method: Intermediate 10 + methanesulfonyl chloride (Et₃N, CH₂Cl₂, 0°C → 25°C, 3 h) gives Selexipag in 88% yield.

Polymorph Control and Crystallization

Novel Crystalline Forms

Patent data discloses two thermodynamically stable forms:

  • Form-D : Monoclinic P2₁/c, melting point 158–160°C, solubility 0.12 mg/mL (pH 6.8).
  • Form-M : Trigonal R3̄, melting point 162–164°C, solubility 0.09 mg/mL (pH 6.8).

Crystallization Protocol for Form-D :

  • Dissolve crude Selexipag in ethanol:ethyl acetate (1:3 v/v) at 60°C.
  • Cool to 5°C at 0.5°C/min.
  • Isolate crystals by filtration, wash with n-heptane.

Purity Enhancement : Form-D reduces residual solvent content (DMF < 300 ppm vs. amorphous form’s 1200 ppm).

Process Scale-Up and Impurity Profiling

Genotoxic Impurity Mitigation

Key impurities and control strategies:

Impurity Structure Control Method
Chloroethylamide ClCH₂CONHSO₂Me KF titration (<0.05% w/w)
Bis-alkylated Di-isopropylpyrazine adduct Recrystallization (Form-D)

In-Process Checks :

  • HPLC Monitoring : USP method, LOD = 0.03% for genotoxins.
  • Crystallization Efficacy : Form-D reduces impurity carryover by 78% vs. Form-I.

Chemical Reactions Analysis

Types of Reactions

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(4-fluorophenyl)acetamide exhibit notable antibacterial and antifungal activities. For instance:

  • A study highlighted the antibacterial efficacy of thiazole derivatives against various strains of bacteria, suggesting that modifications in the thiazole ring can enhance activity against resistant strains .

Anticancer Activity

The thiazolo[3,2-a]pyrimidine scaffold has been linked to anticancer properties. Compounds within this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • For example, a derivative demonstrated significant cytotoxic effects against breast cancer cells through the induction of cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The thiazole moiety is known to inhibit pro-inflammatory cytokines and could be beneficial in treating inflammatory diseases.

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial properties of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

CompoundMIC (µg/mL)Activity
N-{3,7-dimethyl...}16Moderate
Standard Antibiotic32Low

Case Study 2: Anticancer Potential

In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, with a significant decrease in cell viability observed after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5020

Mechanism of Action

The exact mechanism of action for N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(4-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. This can involve pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Key Findings :

  • Linkage Flexibility : The acetamide group in the target compound offers greater conformational flexibility than rigid benzamide derivatives, which may improve solubility .

Derivatives with Varied Substituents and Linkages

Modifications to the core structure or side chains significantly alter physicochemical and biological properties:

Compound Name Substituent Variation Biological Activity (if reported) Reference
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester and fluorophenylidene groups Not reported
N-{7-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide Oxolane carboxamide Not reported
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzo[d]thiazole and indole hybrids Anti-inflammatory, analgesic

Key Findings :

  • Ester vs. Amide Linkages : Ethyl ester derivatives (e.g., ) exhibit lower polarity compared to acetamide-linked compounds, impacting membrane permeability .

Physicochemical and Crystallographic Comparisons

Crystal structure analyses reveal conformational preferences and intermolecular interactions:

Compound Name Crystallographic Features Reference
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate - Pyrimidine ring: Half-chair conformation
- Dihedral angles: 84.8° (3-fluorophenyl), 9.6° (4-fluorophenyl)
- Intermolecular interactions: C–H···F/O and π–π stacking
This compound - Expected planar acetamide group
- Potential for similar π–π stacking due to fluorophenyl
N/A

Key Findings :

  • Conformational Rigidity : The half-chair conformation of the pyrimidine ring in ’s compound stabilizes the structure, a feature likely shared by the target compound .
  • Intermolecular Interactions : Fluorine atoms participate in weak hydrogen bonds (C–H···F), which could enhance crystalline stability and solubility in fluorinated analogues .

Biological Activity

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(4-fluorophenyl)acetamide, also known as L875-0119, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antitubercular activities, as well as its structure-activity relationships (SAR).

  • Molecular Formula : C16_{16}H14_{14}FN3_{3}O2_{2}S
  • Molecular Weight : 313.4 g/mol
  • CAS Number : 946358-12-9

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Compounds containing the thiazolo-pyrimidine structure have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity. In particular, the 4-fluorophenyl group contributes to the compound's potency against resistant bacterial strains .

Antitubercular Activity

The compound has demonstrated promising antitubercular activity:

  • In vitro studies reported a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, indicating its potential as a therapeutic agent against tuberculosis .
  • The mechanism of action involves inhibition of leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis in bacteria. The compound exhibited a percent inhibition of 78.24% at a concentration of 15 μg/mL .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Thiazolo-Pyrimidine Backbone : This core structure is crucial for the compound's interaction with biological targets.
  • Substituent Effects : The introduction of various substituents on the phenyl ring significantly influences the compound's biological activity. Electron-withdrawing groups enhance potency while electron-donating groups may reduce it .
  • Amide Group : The presence of the amide functional group is linked to improved solubility and bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Demonstrated broad-spectrum antibacterial activity against multiple strains with MIC values comparable to established antibiotics.
Highlighted significant antitubercular effects and inhibition of LeuRS in M. smegmatis.
Discussed SARs indicating that modifications in the phenyl substituents can lead to enhanced antimicrobial properties.

Q & A

Basic: What are the common synthetic routes for preparing N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(4-fluorophenyl)acetamide?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions starting from thiazolo-pyrimidine precursors. A representative route includes:

  • Step 1: Reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and substituted benzaldehyde derivatives (e.g., 4-fluorophenylacetamide components) under reflux in a mixture of glacial acetic acid and acetic anhydride. Sodium acetate is often used as a catalyst .
  • Step 2: Purification via recrystallization from ethyl acetate/ethanol (3:2) to isolate the product.
    Key Parameters:
  • Temperature: Reflux (~100–120°C).
  • Reaction Time: 8–10 hours.
  • Yield: ~78% (optimized conditions) .

Advanced: How can reaction conditions be optimized to address low yields in the synthesis of this compound?

Methodological Answer:
Low yields often arise from incomplete cyclization or impurities. Optimization strategies include:

  • Solvent Selection: Using polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, as seen in analogous thiazolo-pyrimidine syntheses .
  • Catalyst Screening: Testing bases like triethylamine or DBU to accelerate cyclization .
  • Real-Time Monitoring: Employing TLC or HPLC to track reaction progress and adjust stoichiometry .
    Data Contradictions:
  • reports 78% yield with acetic acid/acetic anhydride, while similar reactions in achieved lower yields (~60%) using ethanol as the solvent. This highlights the critical role of solvent polarity in cyclization efficiency .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves the 3D structure, confirming the thiazolo-pyrimidine core and substituent orientations. For example, the dihedral angle between the thiazolo-pyrimidine and fluorophenyl rings is ~80.94°, indicating steric constraints .
  • NMR Spectroscopy:
    • 1H NMR: Peaks at δ 2.35–2.50 ppm (methyl groups) and δ 7.20–7.80 ppm (aromatic protons) confirm substituent integration .
    • 13C NMR: Signals at ~170 ppm (carbonyl groups) and ~160 ppm (C-F coupling) .
  • IR Spectroscopy: Stretching bands at ~1680 cm⁻¹ (C=O) and ~1240 cm⁻¹ (C-F) .

Advanced: How can discrepancies in crystallographic data (e.g., dihedral angles) be resolved for structural validation?

Methodological Answer:
Discrepancies may arise from polymorphism or solvent-dependent packing. Mitigation strategies:

  • Multi-Technique Validation: Cross-validate with DFT calculations to compare experimental and theoretical bond lengths/angles .
  • Temperature-Dependent Studies: Analyze crystal structures at varying temperatures to assess conformational flexibility .
  • Database Mining: Compare with structurally analogous compounds (e.g., reports a dihedral angle of 80.94°, while shows 75.2° for a trimethoxy-substituted derivative) .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:
Based on structural analogs (e.g., ):

  • Antiviral Activity: Thiazolo-pyrimidine derivatives inhibit viral proteases via π-π stacking with fluorophenyl groups .
  • Anti-Inflammatory Potential: Acetamide moieties modulate COX-2 enzyme activity in vitro .
    Screening Protocol:
  • In Vitro Assays: Use MTT or plaque reduction assays at concentrations of 10–100 µM.
  • Control Compounds: Compare with known inhibitors (e.g., acyclovir for antiviral screening) .

Advanced: How can molecular interaction studies elucidate the mechanism of action?

Methodological Answer:

  • Molecular Docking: Simulate binding to targets (e.g., viral proteases) using software like AutoDock Vina. The fluorophenyl group often occupies hydrophobic pockets .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD values) to validate docking predictions .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.